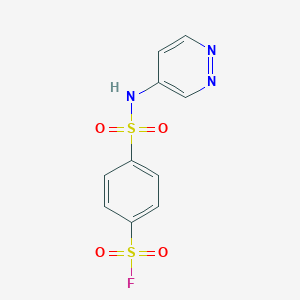

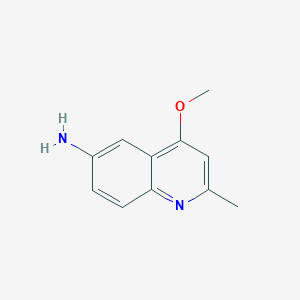

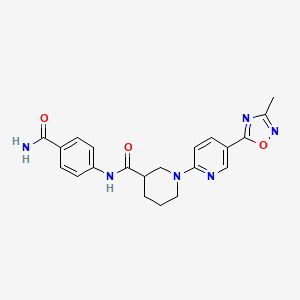

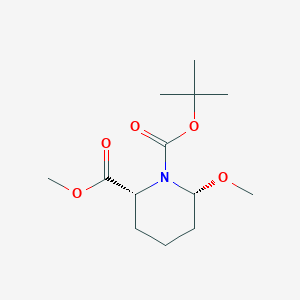

![molecular formula C23H22N2O5 B2735641 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946317-94-8](/img/structure/B2735641.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a furan moiety, which is a five-membered aromatic heterocycle with one oxygen atom . The compound also includes a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The compound also contains a benzamide moiety, which is a type of amide functional group with a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the quinoline ring, and the benzamide moiety. The furan ring could potentially be formed through a Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl compound . The quinoline ring could be formed through a Skraup synthesis, which involves the condensation of aniline and an aldehyde in the presence of an acid and an oxidizing agent . The benzamide moiety could be formed through the reaction of a benzoic acid with an amine .Molecular Structure Analysis

The molecular structure of “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” is complex due to the presence of multiple functional groups. The furan ring contributes to the aromaticity of the molecule, while the quinoline ring adds further complexity to the structure . The benzamide moiety introduces an amide functional group to the molecule .Chemical Reactions Analysis

The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. The furan ring could undergo electrophilic aromatic substitution or hydrogenation . The quinoline ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The benzamide moiety could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” would depend on the characteristics of its functional groups. Furan derivatives are known to have a density of around 1.160 g/cm3 and a boiling point of around 170°C . The properties of the quinoline and benzamide moieties would also contribute to the overall properties of the compound .Applications De Recherche Scientifique

Synthesis and Catalysis

Research has shown the development of methods for synthesizing complex quinoline derivatives through catalytic processes. For example, the three-component reaction catalyzed by iodine for the synthesis of bis-benzoquinoline derivatives highlights the importance of such compounds in organic synthesis and potential applications in material science and pharmaceuticals (Dong‐Sheng Chen et al., 2013). Similarly, the palladium-catalyzed cyclization process has been utilized to synthesize furo[3,2-c]quinolin-4(5H)-one derivatives, demonstrating the versatility of palladium-catalyzed reactions in constructing complex heterocycles (Karl‐Fredrik Lindahl et al., 2006).

Medicinal Chemistry and Drug Design

Quinoline derivatives have been explored for their potential in medicinal chemistry, including the synthesis of novel compounds with anticancer, anti-inflammatory, and antitubercular activities. For instance, the design and synthesis of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising in vitro and in vivo anticancer and antiangiogenic activity, highlighting the therapeutic potential of such compounds (R. Romagnoli et al., 2015). Additionally, novel furan coupled quinoline diamide hybrids have been identified as potent antitubercular agents, underscoring the significance of hybrid scaffolds in developing new antitubercular therapies (Anantacharya Rajpurohit et al., 2019).

Chemical Sensing and Molecular Docking

The compound and its structural analogs have also found applications in chemical sensing and molecular docking studies. Chemosensing and molecular docking studies of 8-aminoquinoline appended acylthiourea derivatives have demonstrated their utility in sensing metal ions and potential as antioxidant agents, providing insights into their applicability in bioanalytical chemistry and drug discovery (A. Kalaiyarasi et al., 2019).

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-19-10-7-16(14-21(19)29-2)22(26)24-17-8-9-18-15(13-17)5-3-11-25(18)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVZJIPGYDEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)

![N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735564.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2735565.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile](/img/structure/B2735566.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2735572.png)

![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2735573.png)

![1-4-[(5-Amino-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2735575.png)

![(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B2735580.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2735581.png)